Home > Products > Screening Compounds P110419 > Linagliptin Impurity G
Linagliptin Impurity G - 668270-11-9

Linagliptin Impurity G

Catalog Number: EVT-1477614
CAS Number: 668270-11-9
Molecular Formula: C25H28N8O2
Molecular Weight: 472.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
a novel potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor with potential use in the treatment of type 2 diabetes.
Overview

Linagliptin Impurity G is a notable impurity associated with the pharmaceutical compound linagliptin, which is primarily used as a treatment for type 2 diabetes mellitus. Linagliptin itself is a dipeptidyl peptidase-4 inhibitor that enhances insulin secretion and lowers blood glucose levels. The identification and characterization of impurities, including Linagliptin Impurity G, are crucial for ensuring the quality and safety of the drug product during its manufacturing process.

Source

Linagliptin Impurity G is derived from the synthesis of linagliptin. Its identification emerged during process development studies aimed at understanding and controlling impurities that may arise during the synthesis of linagliptin. The compound has been characterized through various analytical techniques, including high-performance liquid chromatography and mass spectrometry, which are essential for quality control in pharmaceutical manufacturing .

Classification

Chemically, Linagliptin Impurity G falls under the category of xanthine derivatives. Its chemical structure includes multiple nitrogen atoms, which is characteristic of xanthine compounds. The compound's CAS number is 668270-11-9, and it has been cataloged in databases such as PubChem, indicating its relevance in chemical and pharmaceutical research .

Synthesis Analysis

Methods

The synthesis of Linagliptin Impurity G involves several steps that typically include reactions between various chemical precursors. The process often utilizes solvents such as N-Methyl pyrrolidone or dimethylformamide, along with reagents like 8-bromo-3-methylxanthine and 2-chloromethyl-4-methylquinazoline under controlled temperature conditions .

Technical Details

  1. Initial Reaction: The first step generally involves the reaction of 8-bromo-3-methylxanthine with a bromoalkyne in the presence of a base.
  2. Subsequent Steps: Following this, additional reagents are introduced to facilitate further transformations leading to the formation of the impurity.
  3. Characterization: Each intermediate formed during these reactions is analyzed using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity .
Molecular Structure Analysis

Structure

Linagliptin Impurity G has a complex molecular structure represented by the chemical formula C25H28N8O2C_{25}H_{28}N_{8}O_{2}. Its structural details include multiple nitrogen atoms and functional groups that influence its biological activity and stability.

Data

The molecular weight of Linagliptin Impurity G is approximately 440.54 g/mol, which is significant when considering its pharmacokinetic properties . Structural analysis provides insights into how this impurity might interact with biological systems.

Chemical Reactions Analysis

Reactions

Linagliptin Impurity G may participate in various chemical reactions typical for xanthine derivatives, including hydrolysis and condensation reactions. These reactions can lead to further degradation products or transformation into other impurities during the manufacturing process.

Technical Details

  1. Hydrolysis: In aqueous environments or under specific conditions, Linagliptin Impurity G can undergo hydrolysis, potentially affecting its stability.
  2. Condensation: The presence of reactive functional groups allows for condensation reactions with other compounds, which could lead to new impurities or by-products .
Mechanism of Action

Process

The mechanism by which Linagliptin Impurity G affects biological systems is not fully elucidated but can be inferred from its structural similarities to linagliptin. It may influence dipeptidyl peptidase-4 activity, although its exact role as an impurity remains under investigation.

Data

Research indicates that impurities like Linagliptin Impurity G could potentially alter the pharmacological profile of linagliptin by affecting its efficacy or safety profile through competitive inhibition or allosteric modulation .

Physical and Chemical Properties Analysis

Physical Properties

Linagliptin Impurity G exhibits characteristics typical of solid organic compounds, including solubility in organic solvents and stability under specific conditions. Detailed studies on its melting point and solubility profiles are necessary for practical applications.

Chemical Properties

The chemical properties include reactivity towards acids and bases, stability under light exposure, and resistance to thermal degradation. These properties are essential for determining how it behaves during storage and formulation .

Applications

Scientific Uses

Linagliptin Impurity G serves primarily as a reference substance in analytical chemistry for quality control purposes in linagliptin production. Its characterization helps ensure that manufacturing processes remain within acceptable limits for impurities, thereby safeguarding patient safety . Additionally, understanding this impurity contributes to broader pharmaceutical research focused on drug stability and efficacy.

Introduction to Linagliptin Impurity G

Chemical Identity and Structural Characteristics of Linagliptin Impurity G

Linagliptin Impurity G (CAS 668270-11-9) shares the empirical formula C₂₅H₂₈N₈O₂ (molecular weight: 472.54 g/mol) with the parent drug but differs in the absolute configuration at the piperidine C3 position. While linagliptin features the (R)-enantiomer, Impurity G adopts the (S)-configuration, fundamentally altering its three-dimensional topology [4] [7] [10]. This stereochemical inversion disrupts the optimal binding geometry required for dipeptidyl peptidase-4 (DPP-4) inhibition.

Structural elucidation via spectral methods reveals:

  • 1H-NMR: Characteristic signals include a triplet at δ 2.89 ppm (methyl group of quinazoline), exchangeable protons at δ 8.35 ppm (amine), and aromatic protons between δ 7.41–8.25 ppm [10].
  • Mass spectrometry: ESI-MS shows [M+H]+ at m/z 473.2, with HRMS confirming the exact mass (472.2335 Da) [10].
  • Chiral resolution: Separated from linagliptin using reversed-phase HPLC (Relative Retention Time: ~1.06–1.28 vs. linagliptin) [1] [8].

Table 1: Key Identifiers of Linagliptin Impurity G

PropertyValue
CAS Number668270-11-9
IUPAC Name(S)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione
Molecular FormulaC₂₅H₂₈N₈O₂
Molecular Weight472.54 g/mol
SynonymsLinagliptin S-isomer; LIGLIPTIN IMPURITY G
Stereochemistry(S)-configuration at C3 of the aminopiperidine moiety

Synthetic origins: This impurity emerges during the aminolysis step of linagliptin synthesis, where incomplete stereochemical control or racemization leads to the undesired (S)-enantiomer [3] [10]. Process optimization minimizes its formation through chiral reagent selection and reaction condition control.

Pharmacological Context of Linagliptin as a DPP-4 Inhibitor

Linagliptin is a potent, xanthine-based DPP-4 inhibitor used for type 2 diabetes management. It functions via competitive, reversible binding to the DPP-4 enzyme, preventing the degradation of incretin hormones (GLP-1 and GIP), thereby enhancing glucose-dependent insulin secretion [5] [6]. The drug’s efficacy hinges on its precise interaction with DPP-4’s catalytic subsites:

  • The (R)-aminopiperidine group anchors into the S1 hydrophobic pocket (Glu205/Glu206).
  • The quinazoline-methylpurinedione core engages the S2 extensive domain (Tyr662/Ser630) [6].

Table 2: Impact of Stereochemistry on DPP-4 Binding

ParameterLinagliptin ((R)-isomer)Impurity G ((S)-isomer)
Binding SubsitesS1, S2, S2 extensiveS1 (weaker affinity)
IC50~1 nM>100 nM (estimated)
Structural FitOptimal H-bond/van der WaalsSteric clash at S2 pocket

The (S)-configuration in Impurity G disrupts this binding geometry. Molecular docking studies indicate steric hindrance between the inverted piperidine group and Tyr547 in the S2 pocket, reducing DPP-4 affinity by >100-fold compared to linagliptin [6]. Consequently, Impurity G lacks clinically relevant DPP-4 inhibition, underscoring the necessity for strict enantiomeric control.

Regulatory Frameworks for Impurity Profiling in Antidiabetic Drugs

Pharmaceutical impurities are governed by ICH guidelines (Q3A(R2), Q3B(R2)), which mandate identification, characterization, and control of impurities exceeding thresholds of 0.10% for drugs with daily doses ≤2 g [1] [3] [10]. For linagliptin (5 mg/day), Impurity G is subject to:

  • Identification threshold: 0.10%
  • Qualification threshold: 0.15%
  • Reporting threshold: 0.05%

Analytical methods for detection include:

  • UPLC-PDA-MS: Forced degradation studies under acid/oxidative stress track Impurity G formation (RRT: 1.06–1.28) [1].
  • Chiral HPLC: Uses amylose-based columns to resolve enantiomers with ≥2.0 resolution [8].
  • LC-HRMS: Confirms structural identity via exact mass and fragmentation patterns [1] [10].

Table 3: Analytical Methods for Impurity G Monitoring

MethodConditionsDetection LimitKey Applications
UPLC-PDAC18 column; Acetonitrile/ammonium acetate buffer0.03%Quantification in stability studies
LC-SQD-MSESI+ mode; m/z 472.54 → fragment ions0.01%Structural characterization
Chiral HPLCChiralpak AD-H; n-hexane:ethanol:diethylamine0.05%Enantiomeric purity assessment

Process controls to minimize Impurity G:

  • Stereoselective synthesis: Use of (R)-2-(piperidin-3-yl)isoindoline-1,3-dione tartrate prevents racemization [10].
  • Purification: Organic solvent nanofiltration (OSN) or countercurrent chromatography removes chiral impurities [3] [10].
  • Stability testing: ICH-prescribed stress conditions (hydrolysis, oxidation, photolysis) validate impurity profiles [1].

Concluding Remarks

Linagliptin Impurity G exemplifies the critical interplay between stereochemistry, pharmacology, and regulatory compliance in modern drug development. Its control underscores the necessity for advanced chiral analytical methods and stereoselective manufacturing processes to ensure the therapeutic integrity of antidiabetic agents.

Properties

CAS Number

668270-11-9

Product Name

Linagliptin Impurity G

IUPAC Name

8-[(3S)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione

Molecular Formula

C25H28N8O2

Molecular Weight

472.5 g/mol

InChI

InChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3/t17-/m0/s1

InChI Key

LTXREWYXXSTFRX-KRWDZBQOSA-N

SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C

Synonyms

(S)-Linagliptin; 8-[(3S)-3-Amino-1-piperidinyl]-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@@H](C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.